molecular formula C14H12BrFN2S3 B11085048 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B11085048
M. Wt: 403.4 g/mol
InChI Key: CKAQPKHHHBPMPH-UHFFFAOYSA-N
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Description

2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a bromothiophene ring, a fluorophenyl group, and a thiazolidine-3-carbothioamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of a thiol with an α-halo carbonyl compound under basic conditions.

    Introduction of the Bromothiophene Group: The bromothiophene moiety can be introduced through a halogenation reaction, where thiophene is treated with a brominating agent such as N-bromosuccinimide (NBS).

    Coupling with the Fluorophenyl Group: The final step involves coupling the bromothiophene and thiazolidine intermediates with a fluorophenyl amine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromothiophene moiety, potentially converting it to a thiophene derivative.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the bromothiophene moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chlorothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide
  • 2-(5-bromothiophen-2-yl)-N-(4-methylphenyl)-1,3-thiazolidine-3-carbothioamide
  • 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the specific combination of the bromothiophene and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12BrFN2S3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C14H12BrFN2S3/c15-12-6-5-11(21-12)13-18(7-8-20-13)14(19)17-10-3-1-9(16)2-4-10/h1-6,13H,7-8H2,(H,17,19)

InChI Key

CKAQPKHHHBPMPH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC=C(C=C2)F)C3=CC=C(S3)Br

Origin of Product

United States

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